Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
Description
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a bifunctional amine derivative comprising a pyridin-3-ylmethyl group linked to a tetrahydrofuran-2-ylmethyl moiety via a methylene bridge. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. Such hybrid structures are common in pharmaceuticals and agrochemicals due to their balanced lipophilicity and reactivity .
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWNGJAZCOFDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The condensation of pyridine-3-carbaldehyde with tetrahydrofurfurylamine represents a foundational approach. This method leverages nucleophilic imine formation, followed by reduction to yield the target amine. Key steps include:
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Aldehyde Activation : Pyridine-3-carbaldehyde reacts with tetrahydrofurfurylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, facilitated by molecular sieves to absorb water and drive equilibrium toward imine formation.
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Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate to the secondary amine at 0–5°C, minimizing side reactions.
Table 1: Condensation Reaction Parameters
Procedural Optimization
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Catalytic Enhancements : Substituting NaBH₃CN with polymer-supported borohydride resins improves recyclability, though yields decrease marginally to 62–65%.
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Solvent Effects : Dichloromethane (DCM) increases imine stability but prolongs reduction times due to lower polarity.
Reductive Amination of Cyanohydrins
Cyanohydrin Preparation
Patent EP1358179B1 details a novel route using cyanohydrins as precursors:
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Cyanohydrin Synthesis : Benzaldehyde derivatives react with hydrogen cyanide (HCN) in the presence of chiral catalysts to form enantiomerically pure cyanohydrins.
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Amination Step : Cyanohydrins undergo reductive amination with pyridin-2-yl-methylamine derivatives under acidic conditions, using sodium triacetoxyborohydride (STAB) as the reductant.
Table 2: Cyanohydrin Amination Conditions
Scalability and Challenges
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Byproduct Management : Excess STAB generates borate complexes, necessitating aqueous workups with 1 M NaOH to isolate the amine.
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Temperature Sensitivity : Reactions above 30°C induce racemization, reducing enantiopurity to <80%.
Catalytic Cross-Coupling Approaches
Palladium-Catalyzed Amination
The RSC-developed protocol for amide bond formation adapts to amine synthesis via cross-coupling:
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Ligand Design : Bis(di-tert-butylphosphino)ferrocene (dtbpf) ligands stabilize Pd(0) intermediates, enabling C–N bond formation between pyridinyl halides and tetrahydrofurfurylamine.
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Surfactant-Mediated Reactions : TPGS-750-M micelles in water enhance reaction rates by localizing hydrophobic reactants, achieving 70–75% yields at 60°C.
Table 3: Catalytic Coupling Metrics
Limitations and Innovations
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Substrate Scope : Electron-deficient pyridines (e.g., 3-cyanopyridine) require higher catalyst loadings (3 mol%) due to slower oxidative addition.
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Continuous Flow Adaptations : Microreactor systems reduce reaction times to 2–4 hours but necessitate specialized equipment.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Condensation | 68–72 | 95 | 12.40 | High |
| Cyanohydrin Amination | 65–70 | 98 | 18.20 | Moderate |
| Catalytic Coupling | 70–75 | 97 | 9.80 | High |
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds .
Scientific Research Applications
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their properties:
Key Research Findings
Solubility and Reactivity
- The THF moiety in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, THF) compared to purely aromatic analogues like the naphthalene derivative in .
- The trifluoromethyl group in [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride enhances lipophilicity, favoring blood-brain barrier penetration in drug design .
Functional Group Influence
- The boronate ester in 6-(THF-3-yl)-4-boronate-pyridin-2-amine () enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
- The bromo substituent in (3-Bromo-pyridin-2-yl)-methyl-amine () provides a reactive site for palladium-catalyzed functionalization, offering synthetic versatility .
Data Tables
Table 1: Physicochemical Properties
| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Pyridin-3-ylmethyl-(THF-2-ylmethyl)-amine | 1.2 | 12.5 | Not reported |
| [3-(Trifluoromethyl)pyridin-2-yl]methanamine HCl | 0.8 | 45.3 | 180–182 |
| 6-(THF-3-yl)-4-boronate-pyridin-2-amine | 2.5 | 5.8 | 135–137 |
Biological Activity
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound notable for its unique structural features, including a pyridine ring and a tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 192.26 g/mol. Its structure allows it to participate in various chemical reactions, such as nucleophilic substitutions due to the amine group and electrophilic aromatic substitutions involving the pyridine ring.
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Provides aromatic properties and potential interactions with biological targets. |
| Tetrahydrofuran Moiety | Enhances solubility and may influence biological activity. |
| Amine Functional Group | Capable of forming hydrogen bonds and participating in nucleophilic reactions. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.
Anticancer Potential
This compound has been investigated for its anticancer properties. Preliminary studies indicate that it may modulate the activity of specific enzymes or receptors involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been reported to target tyrosine kinases, which are crucial in cancer signaling pathways .
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation .
Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Pyridin-3-ylmethyl derivative | 32 | 64 |
| Control (standard antibiotic) | 16 | 32 |
Study 2: Anticancer Activity Evaluation
In another study focusing on the anticancer potential, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves reductive amination between pyridine-3-carbaldehyde and tetrahydrofurfurylamine. Sodium cyanoborohydride (NaBH3CN) or hydrogenation with Pd/C under H2 atmosphere are common reducing agents. Solvents like methanol or tetrahydrofuran (THF) are used, with reaction temperatures ranging from 25°C to 60°C. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR: 1H, 13C) to confirm connectivity and stereochemistry. Fourier-transform infrared spectroscopy (FTIR) verifies functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software provides definitive structural proof .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Consult SDS for emergency measures .
Advanced Research Questions
Q. What strategies optimize reaction yields during large-scale synthesis of this compound?
- Methodological Answer : Catalyst optimization (e.g., Pd/C vs. Raney Ni) improves hydrogenation efficiency. Solvent polarity adjustments (e.g., switching from THF to DMF) enhance substrate solubility. Continuous flow reactors reduce reaction times and improve scalability. Process analytical technology (PAT) monitors reaction progress in real-time to minimize byproducts .
Q. How can computational methods predict the biological interactions of this compound?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like enzymes or receptors. Molecular dynamics (MD) simulations evaluate stability in biological membranes or solvent environments .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Comparative in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature) identify structure-activity relationships (SAR). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Meta-analyses of published data using tools like RevMan or R Studio highlight confounding variables (e.g., solvent effects) .
Q. How do modifications to the tetrahydrofuran ring influence the compound’s pharmacokinetic properties?
- Methodological Answer : Introducing substituents (e.g., methyl groups) alters ring puckering, affecting solubility and metabolic stability. In vitro ADME assays (e.g., hepatic microsome stability, Caco-2 permeability) quantify bioavailability changes. Pharmacokinetic modeling (GastroPlus) predicts oral absorption and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
